8-(1-Methoxyethoxy)-2,6-dimethyloct-2-ene

Description

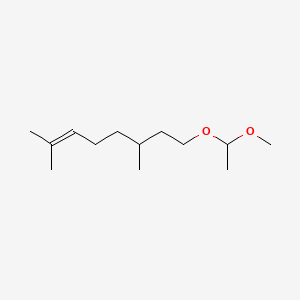

8-(1-Methoxyethoxy)-2,6-dimethyloct-2-ene (CAS 68039-24-7) is a branched ether derivative of citronellol, characterized by a methoxyethoxy substituent at the 8-position and methyl groups at the 2- and 6-positions of the oct-2-ene backbone. This compound is structurally related to terpene-derived ethers and acetals, which are widely used in fragrance formulations due to their stability and volatility . Regulatory data indicate its listing on Canada’s Non-domestic Substances List (NDSL), requiring notification for manufacture or import under chemical safety regulations .

Properties

CAS No. |

68039-24-7 |

|---|---|

Molecular Formula |

C13H26O2 |

Molecular Weight |

214.34 g/mol |

IUPAC Name |

8-(1-methoxyethoxy)-2,6-dimethyloct-2-ene |

InChI |

InChI=1S/C13H26O2/c1-11(2)7-6-8-12(3)9-10-15-13(4)14-5/h7,12-13H,6,8-10H2,1-5H3 |

InChI Key |

YSABATHBMSLQLP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C(C)C)CCOC(C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1-Methoxyethoxy)-2,6-dimethyloct-2-ene typically involves the reaction of 2,6-dimethyloct-2-ene with methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methoxyethoxy group. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced separation techniques, such as distillation or chromatography, is essential to purify the compound and remove any impurities or by-products.

Chemical Reactions Analysis

Types of Reactions

8-(1-Methoxyethoxy)-2,6-dimethyloct-2-ene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or alcohols.

Substitution: The methoxyethoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2) under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols, ketones, or acids, while reduction may produce simpler hydrocarbons or alcohols.

Scientific Research Applications

8-(1-Methoxyethoxy)-2,6-dimethyloct-2-ene has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential therapeutic properties or use as a precursor for drug development.

Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 8-(1-Methoxyethoxy)-2,6-dimethyloct-2-ene involves its interaction with specific molecular targets and pathways. The methoxyethoxy group may enhance the compound’s solubility and reactivity, allowing it to participate in various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in Ether/Acetal Derivatives

8-(1-Ethoxyethoxy)-2,6-dimethyloct-2-ene

- Molecular Formula : C₁₄H₂₈O₂

- Average Mass : 228.376 g/mol

- Key Features : Replaces the methoxy group with an ethoxyethoxy moiety, increasing molecular weight and hydrophobicity.

- Applications : Used as a fragrance ingredient (e.g., citronellyl ethyl acetal) .

- Safety: No specific data provided, but structurally similar compounds often require standard handling protocols for volatile organics.

8-Butoxy-2,6-dimethyloct-2-ene

- Molecular Formula : C₁₄H₂₈O

- Average Mass : 212.37 g/mol

- Key Features : A butoxy substituent enhances lipophilicity compared to methoxyethoxy.

- Collision Cross-Section (CCS) : Predicted CCS values range from 155.7–165.4 Ų, indicating a compact molecular shape .

- Safety : Detailed safety protocols include inhalation precautions and artificial respiration if exposed .

8,8-Dimethoxy-2,6-dimethyloct-2-ene

- Molecular Formula : C₁₂H₂₄O₂

- Average Mass : 200.32 g/mol

- Key Features : Dual methoxy groups at the 8-position reduce steric hindrance compared to bulkier substituents.

- Applications : Listed as a cosmetic ingredient (0.98% concentration in Zanthoxylum piperitum-derived formulations) .

(S)-8-(tert-Butoxy)-2,6-dimethyloct-2-ene

- Synthesis : Synthesized via Yb(OTf)₃-catalyzed decarboxylative etherification with 63% yield .

- Structural Impact : The bulky tert-butoxy group may hinder reactivity in nucleophilic substitutions but enhances thermal stability.

- Characterization : ¹H NMR shows distinct peaks for tert-butyl (δ 1.11 ppm) and olefinic protons (δ 5.03 ppm) .

Physicochemical and Functional Comparisons

Reactivity and Stability Trends

- Ether vs. Acetal Stability : Compounds like this compound (ether) are less prone to hydrolysis than acetals (e.g., 8,8-dimethoxy derivatives) .

- Substituent Effects: Methoxyethoxy: Balances hydrophilicity and volatility for fragrance applications. tert-Butoxy: Steric hindrance reduces reactivity but improves thermal stability .

Biological Activity

8-(1-Methoxyethoxy)-2,6-dimethyloct-2-ene is a synthetic organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and research findings from diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHO

- IUPAC Name : this compound

This compound belongs to a class of organic compounds characterized by the presence of ether and alkene functional groups, which may influence its biological interactions.

The mechanisms through which compounds like this compound may exert their biological effects could include:

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by upregulating specific proteins such as Nur77, which is associated with the apoptotic pathway .

- Cell Cycle Arrest : The ability to arrest the cell cycle at specific phases (e.g., G2/M phase) has been observed in related compounds, leading to inhibited cell proliferation .

Study 1: Antiproliferative Effects

In vitro studies focusing on related compounds have demonstrated significant antiproliferative effects on cancer cell lines. The following table summarizes key findings:

| Compound | Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 1.40 | Induces apoptosis via Nur77 pathway |

| Compound B | HepG2 | 4.56 | Cell cycle arrest at G2/M phase |

| Compound C | MCF-7 | 3.20 | PARP cleavage and apoptosis |

Note: The compounds listed are structurally similar to this compound and provide insights into potential biological activities.

Study 2: Antibacterial Activity

While specific studies on the antibacterial properties of this compound are lacking, related compounds have shown promising results against various bacterial strains. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.